(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione
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Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of several functional groups:
- A benzothiazole ring (with a fluorine substituent at position 6).
- A phenyl ring (with a fluorine substituent at position 4).
- A pyrrolidine-2,3-dione moiety.
- A thiophene ring (with a hydroxy group attached).
- Overall, it’s a complex molecule with potential biological activity.
Preparation Methods
- Unfortunately, I couldn’t find specific synthetic routes or industrial production methods for this compound. given its complexity, it likely involves multiple steps and specialized reagents.
- Researchers might explore various strategies, such as condensation reactions, cyclizations, and functional group manipulations.
Chemical Reactions Analysis
Oxidation: The thiophene ring could undergo oxidation to form a sulfone or sulfoxide.
Reduction: Reduction of the carbonyl group in the pyrrolidine-2,3-dione could yield a corresponding alcohol.
Substitution: The fluorine substituents on the benzothiazole and phenyl rings may participate in substitution reactions.
Common Reagents: Reagents like , , and might be involved.
Major Products: These reactions could yield derivatives with altered pharmacological properties.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as an antiviral, anticancer, or anti-inflammatory agent.
Biological Studies: Explore its interactions with enzymes, receptors, or cellular pathways.
Materials Science: Assess its use in organic electronics or sensors.
Industry: Evaluate its applications in dye synthesis or agrochemicals.
Mechanism of Action
- The compound’s mechanism likely involves binding to specific protein targets or modulating cellular pathways.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct analogs, but you might compare it to other benzothiazole derivatives or pyrrolidine-based compounds.
Remember that while I’ve provided an overview, detailed experimental data would require further investigation
Properties
Molecular Formula |
C22H12F2N2O3S2 |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
1-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C22H12F2N2O3S2/c23-12-5-3-11(4-6-12)18-17(19(27)15-2-1-9-30-15)20(28)21(29)26(18)22-25-14-8-7-13(24)10-16(14)31-22/h1-10,18,28H |
InChI Key |
RSOAFNSGGFMUMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)F)C4=NC5=C(S4)C=C(C=C5)F)O |
Origin of Product |
United States |
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